Ethyl 1-Ethylpyrazole-4-carboxylate
Overview
Description
Ethyl 1-Ethylpyrazole-4-carboxylate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.196. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 3-amino-5-phenylpyrazole-4-carboxylate Synthesis : The synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate involves diazotization and coupling with various reagents, leading to the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, with their structures and mechanisms discussed in detail (Ghozlan et al., 2014).
Fluorination Studies : Ethyl 1-methylpyrazole-4-carboxylate underwent selective fluorination under electrolytic anodic oxidation, yielding new fluorinated compounds. This study provides insight into factors controlling the selectivity and yield of fluorinated pyrazole-4-carboxylates (Makino & Yoshioka, 1988).
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, a related compound, was used in a phosphine-catalyzed [4 + 2] annulation, forming highly functionalized tetrahydropyridines. This highlights a novel approach in the synthesis of complex pyrazole derivatives (Zhu, Lan, & Kwon, 2003).
Biological Activities
Antimicrobial and Antilipase Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various nuclei derived from ethyl piperazine-1-carboxylate, exhibited antimicrobial, antilipase, and antiurease activities. This research underscores the potential biological applications of ethyl 1-ethylpyrazole-4-carboxylate derivatives (Başoğlu et al., 2013).
Corrosion Inhibition : Bipyrazole derivatives, including ethyl 5,5'-dimethyl-1'H-1,3'-bipyrazole-4-carboxylate, have been used as corrosion inhibitors for steel in acidic mediums. This application demonstrates the practical utility of these compounds in industrial settings (Zarrok et al., 2012).
Peptide Synthesis
- Solid Phase Peptide Synthesis : A novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, developed for solid phase peptide synthesis, demonstrates the utility of this compound analogs in peptide chemistry (Jiang et al., 1998).
Safety and Hazards
Ethyl 1-Ethylpyrazole-4-carboxylate is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of Ethyl 1-Ethylpyrazole-4-carboxylate are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Properties
IUPAC Name |
ethyl 1-ethylpyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGRKQJBBYAGQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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